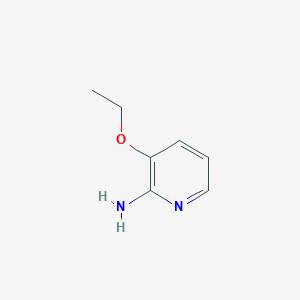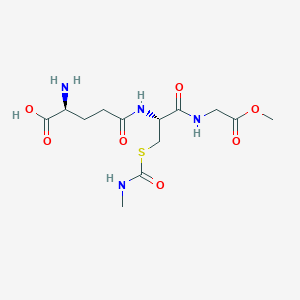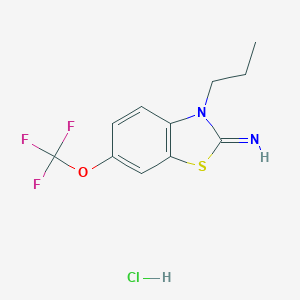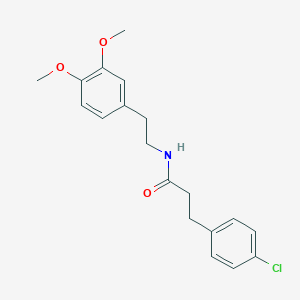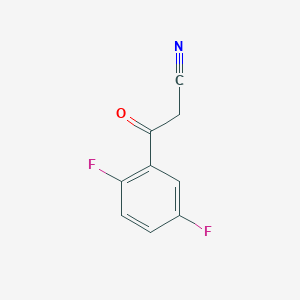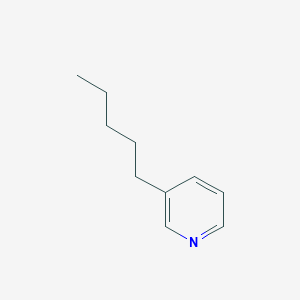
3-Pentylpyridine
Vue d'ensemble
Description
3-Pentylpyridine is a compound that is structurally related to various pyridine derivatives which have been synthesized and studied for their chemical and physical properties. While the provided papers do not directly discuss 3-pentylpyridine, they do provide insights into the synthesis, structure, and properties of closely related pyridine compounds, which can be informative for understanding 3-pentylpyridine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions starting from simpler pyridine compounds. For instance, the total synthesis of pentosidine, an advanced glycation endproduct, starts with 3-amino-2-chloropyridine and includes a palladium-catalyzed tandem cross-coupling/cyclization step . Similarly, substituted 3-cyanopyridine-2(1H)-thiones react with methyllithium to yield 3-acetylpyridine-2(1H)-thiones, which can be further transformed into various heterocyclic systems . These methods could potentially be adapted for the synthesis of 3-pentylpyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a tungsten complex with a pyridine-triazole ligand was determined, revealing how the ligand coordinates to the metal center . Schiff bases derived from diaminopyridines have been structurally characterized, showing how the condensation reactions occur at specific positions on the pyridine ring . These studies provide a foundation for predicting the molecular structure of 3-pentylpyridine and understanding its potential coordination behavior.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, leading to the formation of complex structures. The synthesis of pentosidine involves a series of reactions including cyclization to form the imidazo[4,5-b]pyridine core . The transformations of 3-acetylpyridine-2(1H)-thiones into fused heterocyclic systems demonstrate the reactivity of the pyridine moiety under different conditions . These reactions can be indicative of the types of chemical transformations that 3-pentylpyridine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the vibrational spectra of 3- and 4-pyridineboronic acids were studied both experimentally and theoretically, providing insights into their stability and reactivity . The electronic structure, vibrational spectra, and thermodynamic properties of 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one were investigated, revealing information about its electronic properties and molecular interactions . These studies can help predict the properties of 3-pentylpyridine, such as its spectroscopic characteristics and reactivity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of various chemical compounds involving 3-pentylpyridine has been a subject of interest. For instance, 3-pentylpentane-2,4-dione reacted with cyanothioacetamide to form 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. These compounds showed potential in stimulating the growth of sunflower seedlings (Buryi et al., 2019).
Biological and Pharmacological Activities
- Some derivatives of 3-pentylpyridine demonstrated moderate antifungal activity, with certain compounds showing higher effectiveness towards Cryptococcus neoformans compared to standard medical practices (Rusnac et al., 2020).
- Research on a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex, which includes a 3-pentylpyridine derivative, revealed its high activity and selectivity as a catalyst in olefin epoxidation. This indicates potential applications in industrial and pharmaceutical processes (Amarante et al., 2014).
- Electrochemical DNA biosensors incorporating pentamidine analogues, which include structures related to 3-pentylpyridine, were developed for evaluating chemical compounds interacting with DNA. This has implications for drug discovery and chemotherapeutic research (Szpakowska et al., 2006).
Industrial Applications
- 3-Pentylpyridine derivatives are used in various industries, including food, pharmaceutical, and biochemical. For instance, pyridine-3-carboxylic acid, a related compound, is used in food additives and flavor enhancers (Kumar & Babu, 2009).
- The solubility of 3-acetylpyridine in supercritical carbon dioxide was studied, which is crucial for its application in flavor and fragrance in food products (Agustin et al., 2013).
Ethical Considerations in Research
- While not directly related to 3-pentylpyridine, it's important to note the ethical and scientific considerations regarding the use of animals in research, highlighting the principles of reduction, refinement, and replacement. This framework is essential in the development and testing of compounds including 3-pentylpyridine derivatives (Ferdowsian & Beck, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-pentylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPTAWUHHGUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285686 | |
| Record name | 3-pentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
221.00 to 223.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Pentylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Pentylpyridine | |
CAS RN |
1802-20-6 | |
| Record name | 3-Pentylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1802-20-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-pentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PENTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM63Y2756 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Pentylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



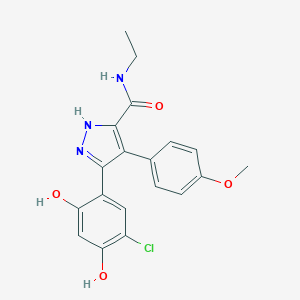
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)


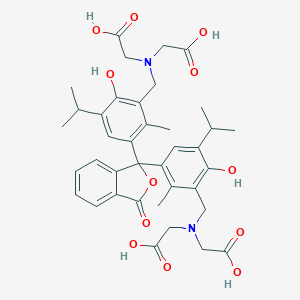

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

